molecular formula C25H22N2O4S B281516 N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,5-dimethylbenzenesulfonamide

N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,5-dimethylbenzenesulfonamide

Cat. No. B281516
M. Wt: 446.5 g/mol
InChI Key: IRNGHXKMVCTYRZ-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2,5-dimethylbenzenesulfonamide, commonly known as MON-1, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MON-1 is not fully understood. However, it has been proposed that MON-1 exerts its anticancer activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. By inhibiting CA IX, MON-1 disrupts the pH balance of cancer cells, leading to their death. MON-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, MON-1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CA II), which is involved in the regulation of acid-base balance in the body. MON-1 has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MON-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, MON-1 has some limitations for lab experiments. It is a relatively complex compound that may require specialized equipment and expertise for its synthesis and characterization. In addition, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MON-1. One area of research is the optimization of its synthesis to improve yields and purity. Another area of research is the investigation of its potential as an anti-inflammatory and antiviral agent. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of MON-1 as a therapeutic agent for cancer and other diseases is an important area of research that warrants further investigation.

Synthesis Methods

The synthesis of MON-1 involves the condensation of 4-methoxyaniline and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to yield MON-1. The synthesis of MON-1 has been optimized to achieve high yields and purity.

Scientific Research Applications

MON-1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MON-1 has also been shown to inhibit the growth of drug-resistant cancer cells. In addition to its anticancer activity, MON-1 has been investigated for its potential as an anti-inflammatory and antiviral agent.

properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

(NZ)-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H22N2O4S/c1-16-8-9-17(2)24(14-16)32(29,30)27-22-15-23(25(28)21-7-5-4-6-20(21)22)26-18-10-12-19(31-3)13-11-18/h4-15,26H,1-3H3/b27-22-

InChI Key

IRNGHXKMVCTYRZ-QYQHSDTDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC

Origin of Product

United States

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